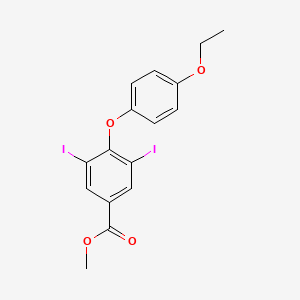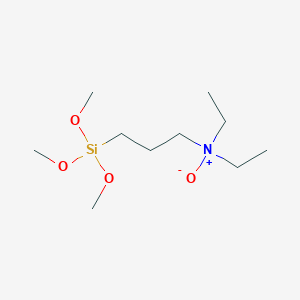
N,N-Diethyl-3-(trimethoxysilyl)propan-1-amine N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-3-(trimethoxysilyl)propan-1-amine N-oxide is a chemical compound with the molecular formula C10H25NO3Si. It is a yellowish clear liquid with an amine odor and is known for its applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-3-(trimethoxysilyl)propan-1-amine N-oxide typically involves the reaction of N,N-diethyl-3-aminopropylamine with trimethoxysilane. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, and the product is often purified using distillation or other separation techniques .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diethyl-3-(trimethoxysilyl)propan-1-amine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo substitution reactions with various reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include siloxanes, amines, and substituted silanes, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-3-(trimethoxysilyl)propan-1-amine N-oxide has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of N,N-Diethyl-3-(trimethoxysilyl)propan-1-amine N-oxide involves its ability to form covalent bonds with various substrates. The compound can interact with molecular targets through its silane and amine groups, leading to the formation of stable complexes. These interactions are crucial for its applications in catalysis, surface modification, and other fields .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
- N,N-Dimethyl-3-(trimethoxysilyl)propan-1-amine
- N,N-Diethyl-3-(triethoxysilyl)propan-1-amine
- N,N-Diethyl-3-(trimethoxysilyl)propylamine
Uniqueness
N,N-Diethyl-3-(trimethoxysilyl)propan-1-amine N-oxide is unique due to its specific combination of silane and amine functionalities, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form stable complexes with various substrates makes it particularly valuable in catalysis and surface modification .
Eigenschaften
CAS-Nummer |
389136-62-3 |
|---|---|
Molekularformel |
C10H25NO4Si |
Molekulargewicht |
251.39 g/mol |
IUPAC-Name |
N,N-diethyl-3-trimethoxysilylpropan-1-amine oxide |
InChI |
InChI=1S/C10H25NO4Si/c1-6-11(12,7-2)9-8-10-16(13-3,14-4)15-5/h6-10H2,1-5H3 |
InChI-Schlüssel |
HUAZVPKWIDKUED-UHFFFAOYSA-N |
Kanonische SMILES |
CC[N+](CC)(CCC[Si](OC)(OC)OC)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



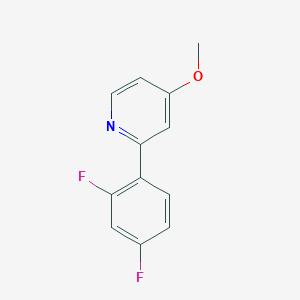
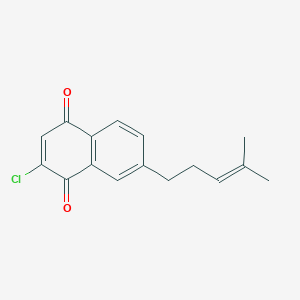
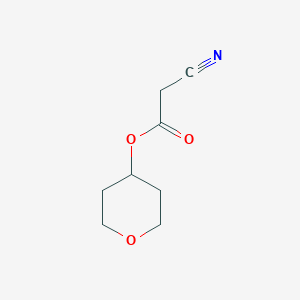
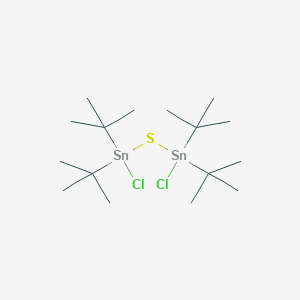
![2-[4-(Hexadecyloxy)phenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole](/img/structure/B14242576.png)
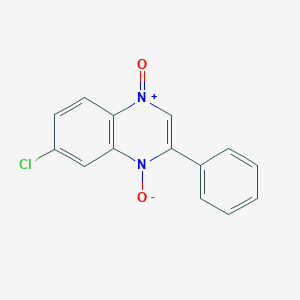
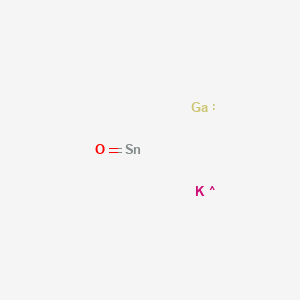
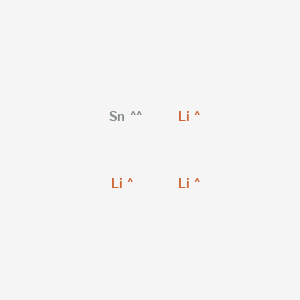
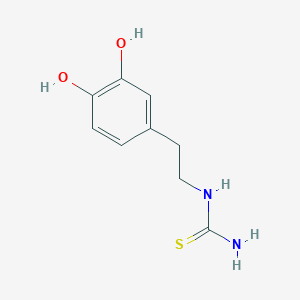
![2-[Bis(trimethylsilyl)methylidene]cyclopentane-1,3-dione](/img/structure/B14242621.png)
![N-[(E)-(3-methoxyphenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14242629.png)
